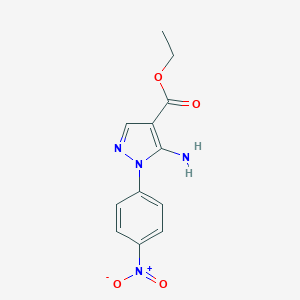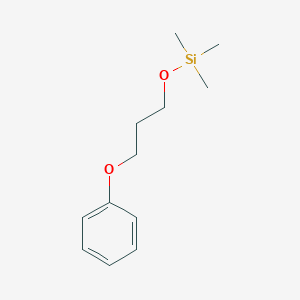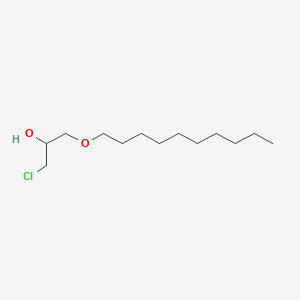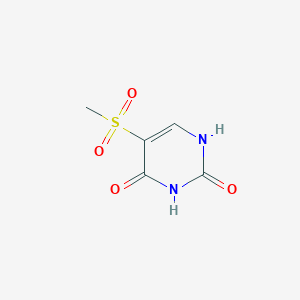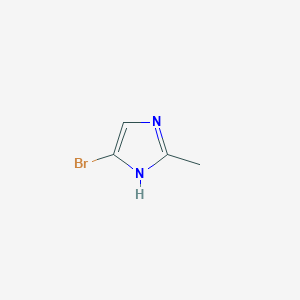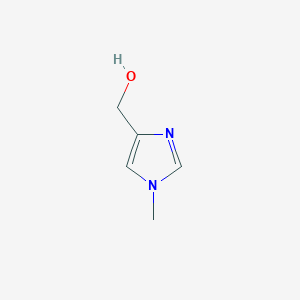![molecular formula C19H22N2O B095425 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde CAS No. 17665-72-4](/img/structure/B95425.png)
3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde
Overview
Description
3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 . It is also known by its CAS number 17665-72-4 .
Synthesis Analysis
A new coumarin derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one, was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The molecular structure of 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde include a melting point of 171-172℃, a predicted boiling point of 476.8±45.0 °C, and a predicted density of 1.089±0.06 g/cm3 . Its pKa is predicted to be 5.13±0.12 .Scientific Research Applications
Charge-Transfer Complex Formation: Rodríguez et al. (1996) described the synthesis of 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne, a related compound, which forms a charge-transfer complex with TCNE. X-ray structure analysis of this complex was reported, highlighting its potential in studying charge-transfer interactions (Rodríguez et al., 1996).
Synthesis of Isoxazoles: Mathews et al. (2008) utilized a compound structurally similar to 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde for synthesizing various isoxazoles. These isoxazoles were created in good yields by varying substrate-reagent stoichiometry and reaction temperature, demonstrating the compound's utility in heterocyclic chemistry (Mathews et al., 2008).
Dimerization and Structural Analysis: Rodríguez et al. (2001) prepared n-(N,N-Dimethylamino)phenylethynes, closely related to 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde, and their conjugate dimers. These compounds' structures were confirmed via X-ray molecular structure analysis, providing insights into the resonance contribution of substituents and their potential in polymer chemistry (Rodríguez et al., 2001).
Sonochemical Synthesis: Khorrami et al. (2011) reported a green, efficient sonochemical synthesis method for 3,3-bis(4-(dimethylamino)phenyl)indolin-2-ones using a catalyst in aqueous media. This method's advantages include good yields, easy workup, and environmentally benign aspects, demonstrating the compound's applicability in green chemistry (Khorrami et al., 2011).
Nonlinear Optical Materials: Singh et al. (2014) explored the properties of a pyrrole-containing chalcone derivative derived from 4-dimethylamino-benzaldehyde, suggesting its potential as a non-linear optical (NLO) material. The compound's high first hyperpolarizability indicates its application in photonics (Singh et al., 2014).
Biochemical Applications: Madhu et al. (2013) synthesized 3,5-bis(acrylaldehyde) BODIPY, a compound related to 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde, demonstrating selectivity toward cysteine/homocysteine over other amino acids. This selectivity, shown in living cells, indicates potential applications in biochemistry and cellular studies (Madhu et al., 2013).
properties
IUPAC Name |
3,3-bis[4-(dimethylamino)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20(2)17-9-5-15(6-10-17)19(13-14-22)16-7-11-18(12-8-16)21(3)4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCVZBUCTCGFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=O)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066241 | |
| Record name | 2-Propenal, 3,3-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde | |
CAS RN |
17665-72-4 | |
| Record name | 3,3-Bis[4-(dimethylamino)phenyl]-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17665-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenal, 3,3-bis(4-(dimethylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017665724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenal, 3,3-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenal, 3,3-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis[4-(dimethylamino)phenyl]acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




